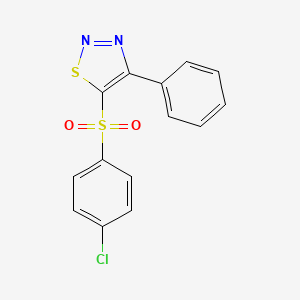
1-(5-((2-(1,3-Dioxolan-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,3-dioxolane ring, a thiadiazole ring, and a urea linkage. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the urea linkage. For example, the thiadiazole ring might undergo reactions with nucleophiles, and the urea linkage could potentially be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar functional groups, and its stability could be affected by the presence of the heterocyclic rings .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been synthesized through various chemical reactions, highlighting its diverse chemical properties and the potential for modifications to enhance its biological activities. For instance, researchers have developed novel derivatives through reactions involving acylazides and 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, showcasing the versatility in synthesizing related compounds with potential applications in agriculture and medicine (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Biological Activities
Scientific studies have demonstrated the compound's varied biological activities, including:
- Antioxidant Activity : New derivatives have shown significant in vitro antioxidant activity, suggesting potential therapeutic applications (M. V. Bhaskara Reddy et al., 2015).
- Antitumor and Antimicrobial Properties : Some synthesized derivatives exhibit promising antitumor and antimicrobial activities, offering insights into the development of new therapeutic agents (S. Ling et al., 2008; O. Fathalla et al., 2005).
- Effects on Plant Growth : Investigations into the compound's effects on plant growth and seedling physiological activity highlight its potential as a plant growth regulator, opening avenues for agricultural applications (Wang Zi-yun, 2011).
Applications in Corrosion Inhibition
The compound and its derivatives have been evaluated for their efficiency as corrosion inhibitors, particularly for mild steel in acidic solutions. This research points towards its industrial applications in protecting metals from corrosion (B. Mistry et al., 2011).
Potential in Enhancing Rooting and Plant Morphogenesis
Urea derivatives, including compounds similar to 1-(5-((2-(1,3-Dioxolan-2-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea, have shown cytokinin-like activity, influencing cell division and differentiation in plants. This has implications for their use in in vitro plant morphogenesis and agricultural practices aimed at enhancing adventitious rooting (A. Ricci & C. Bertoletti, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S2/c15-9-1-3-10(4-2-9)16-12(20)17-13-18-19-14(24-13)23-8-5-11-21-6-7-22-11/h1-4,11H,5-8H2,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKFUZJAZULNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
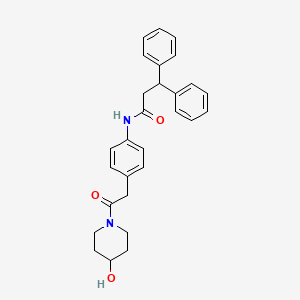
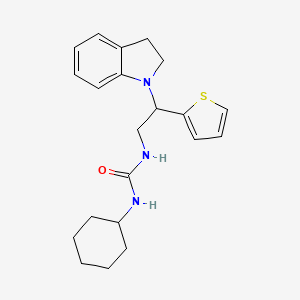
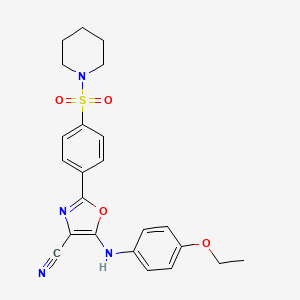

![ethyl 4-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2559864.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)
![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)
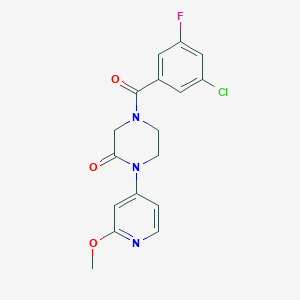

![2-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2559872.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2559873.png)

![(2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2559878.png)
